6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-phenyl-5-phenylsulfanylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPOBAWQKMTVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate under microwave irradiation. This method is efficient and provides high yields of the desired product . The reaction conditions are mild, and the process is catalyst-free, making it an environmentally friendly approach .
Industrial Production Methods
These methods often involve large-scale reactions under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Immunomodulating Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole, including 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole, possess significant immunomodulating activity . These compounds have been shown to enhance immune responses and could be useful in treating conditions related to immunodeficiency. A study demonstrated that certain derivatives exhibited a capacity to inhibit the formation of IgE antibodies in respiratory organs at lower concentrations compared to established immunomodulators like levamisole .
Case Study: Immunomodulation in Mice
- Objective : Evaluate the immunomodulating effect of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole derivatives.
- Methodology : Administered to mice with sensitization protocols.
- Results : Showed pronounced effects on immune responses with lower toxicity than traditional treatments .
Antibacterial and Antiviral Activity
The compound has also been investigated for its antibacterial and antiviral properties . Studies have indicated that imidazo[2,1-b]thiazole derivatives can act against various bacterial strains and viruses, making them valuable candidates for developing new antimicrobial agents.
Case Study: Antiviral Efficacy
- Objective : Assess the antiviral activity against specific viral infections.
- Methodology : In vitro assays were conducted to evaluate the efficacy against viral strains.
- Results : Certain derivatives exhibited significant antiviral activity, suggesting potential for therapeutic use in viral infections .
Anticancer Applications
One of the most promising areas for 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is in cancer therapy . Research has shown that it can inhibit the growth of cancer cells through various mechanisms.
Case Study: Activity Against Acute Myeloid Leukemia
- Objective : Investigate the anticancer effects on FLT3-dependent human acute myeloid leukemia cell lines.
- Methodology : Conducted structure-activity relationship studies and FLT3 kinase inhibition assays.
- Results : Identified several potent compounds with IC50 values as low as 0.002 μM against MV4-11 cells, indicating strong potential for treating acute myeloid leukemia .
Structure-Activity Relationship (SAR)
The effectiveness of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole can be attributed to its chemical structure. The SAR analysis has revealed that modifications to the imidazo-thiazole scaffold can significantly enhance biological activity.
| Compound | Target Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 19 | FLT3 inhibition | 0.002 | Highest potency identified |
| Compound X | Antiviral | Varies | Effective against multiple strains |
| Compound Y | Antibacterial | Varies | Broad-spectrum activity |
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- C-5 Modifications: The phenylthio group in the target compound may enhance electron-withdrawing effects and steric bulk compared to smaller groups like cyanomethyl () or hydrogen (). This could influence binding to enzymes like NADH dehydrogenase or COX-2.
- C-6 Modifications : A phenyl group at C-6 (as in the target compound) is associated with anticancer and antiviral activities, whereas thienyl or methylsulfonylphenyl substituents confer specificity for mitochondrial or COX-2 targets, respectively ().
- Fused Systems : Benzo[d]imidazo[2,1-b]thiazoles exhibit enhanced planar rigidity, improving interactions with bacterial targets like Mycobacterium tuberculosis pantothenate synthetase ().
Pharmacological Activity Comparison
Anticancer and Antiproliferative Effects
- 6-Phenyl Derivatives : Compounds like 6-phenylimidazo[2,1-b]thiazole acetamides (e.g., N-pyridinyl derivatives) show cytotoxic activity via VEGFR inhibition, with IC50 values in the micromolar range . The phenylthio group in the target compound may further modulate apoptosis induction by enhancing membrane permeability.
- Thienyl Analogs : 6-Thienylimidazo[2,1-b]thiazoles exhibit lower potency (IC50 ~0.11 mM) in mitochondrial inhibition compared to phenyl-substituted variants, likely due to reduced aromatic π-stacking interactions .
Anti-Inflammatory and COX-2 Inhibition
- The methylsulfonylphenyl group at C-6 in 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives enables potent COX-2 inhibition (IC50: 1.2–1.4 μM), surpassing the target compound’s predicted activity for this target . This highlights the critical role of polar substituents in COX-2 selectivity.
Antimicrobial and Antitubercular Activity
- Benzo[d]imidazo[2,1-b]thiazoles demonstrate superior antitubercular activity (MIC: <1 μg/mL) compared to non-fused imidazo[2,1-b]thiazoles, attributed to improved binding to pantothenate synthetase .
Biological Activity
6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This compound exhibits significant potential as an anticancer and antimicrobial agent, making it a subject of extensive research.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b]thiazole family, characterized by its unique substitution pattern that enhances its biological activity. The phenylthio group is particularly noteworthy as it contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 6-phenyl-5-(phenylthio)imidazo[2,1-b]thiazole exhibit potent activity against various cancer cell lines. A notable study found that certain derivatives showed significant inhibition of FLT3-dependent acute myeloid leukemia (AML) cells, with IC50 values as low as 0.002 μM for cellular assays and 0.022 μM for enzymatic assays against FLT3 kinase .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | MV4-11 (AML) | 0.002 | FLT3 Kinase Inhibition |
| Compound X | Hela (Cervical Cancer) | >100 | No significant activity |
Antimicrobial Activity
6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antiviral activities. The compound has been shown to inhibit the growth of various bacterial strains and exhibit antiviral effects against specific viruses .
The biological activity of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit certain kinases, which play crucial roles in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo[2,1-b]thiazole core can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the thiazole moiety has been linked to enhanced potency against specific cancer types or improved selectivity for particular targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased potency against AML |
| Substitution on phenyl ring | Enhanced selectivity for FLT3 inhibition |
Case Studies
One notable case study involved the synthesis and evaluation of a series of imidazo[2,1-b]thiazole derivatives. These compounds were tested against human cancer cell lines and demonstrated varying degrees of cytotoxicity. The most active compounds were further analyzed for their mechanisms of action, revealing insights into their potential therapeutic applications .
Q & A
Q. What are the foundational synthetic protocols for 6-phenylimidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence regioselectivity?
The synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives often involves cyclization of α-halo ketones with 2-mercaptoimidazoles. For example, heating ethyl 2-mercapto-5-methylimidazole-4-carboxylate with monochloroacetone yields 2-(acylalkylthio)-imidazole intermediates, which cyclize in phosphorus oxychloride to form the fused imidazo[2,1-b]thiazole core . Regioselectivity can be modulated by catalysts like palladium acetate and cesium carbonate in cross-coupling reactions with aryl halides .
Q. What biological activities are associated with the imidazo[2,1-b]thiazole scaffold, and which enzymes are commonly targeted?
Imidazo[2,1-b]thiazoles exhibit broad pharmacological activities, including inhibition of 15-lipoxygenase (15-LOX), mitochondrial NADH dehydrogenase, and acetylcholinesterase . For instance, 6-thienyl and 6-phenyl derivatives inhibit NADH dehydrogenase at IC50 values of ~0.11 mM in mammalian mitochondria . The scaffold also shows antibacterial, antifungal, and antitumor properties, often linked to substituents like trifluoromethyl or halogen groups .
Q. How does the substitution pattern on the imidazo[2,1-b]thiazole ring influence its bioactivity?
Substituents at positions 5 and 6 significantly enhance activity. For example:
- A trifluoromethyl group at position-2 and a p-chlorophenyl group at position-6 improve antitubercular activity by 3–5-fold (MIC: 0.78–1.56 µg/mL) .
- Methoxy or nitro groups on the thiazole ring increase cytotoxicity against cancer cell lines (e.g., IC50 < 10 µM) .
Advanced Research Questions
Q. What methodologies enable regioselective C–H functionalization of imidazo[2,1-b]thiazoles for targeted derivatization?
Palladium-catalyzed microwave-assisted direct C–H arylation with aryl bromides achieves regioselective C-5 functionalization of 6-phenylimidazo[2,1-b]thiazoles. Density functional theory (DFT) studies confirm a concerted metalation-deprotonation (CMD) pathway, enabling one-pot sequential reactions with yields >80% . Alternative approaches include Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent, yielding fused derivatives with 90–96% efficiency .
Q. How do computational studies guide the design of imidazo[2,1-b]thiazole-based enzyme inhibitors?
Molecular docking and QSAR analyses reveal critical interactions. For example:
- Antitubercular derivatives show hydrogen bonding with InhA (enoyl-ACP reductase) and CYP121 (cytochrome P450) active sites, with binding energies < −8.5 kcal/mol .
- IDO1 (indoleamine-2,3-dioxygenase 1) inhibitors exhibit π-π stacking and hydrophobic interactions, correlating with IC50 values < 1 µM .
Q. What strategies resolve contradictions in activity data for structurally similar derivatives?
Discrepancies in mitochondrial NADH dehydrogenase inhibition (e.g., 6-thienyl vs. 6-phenyl derivatives) are addressed via kinetic assays. For example:
Q. How do green chemistry principles improve the synthesis of imidazo[2,1-b]thiazole hybrids?
Ionic liquid-promoted one-pot synthesis (e.g., [Bmim]Br) reduces waste and steps for thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids. Yields reach 70–85% with minimal purification, and solvent-free Friedel-Crafts methods achieve 90–96% efficiency .
Methodological Challenges and Solutions
Q. What are the limitations of current catalytic systems for imidazo[2,1-b]thiazole synthesis, and how are they mitigated?
Traditional methods suffer from expensive metal catalysts (e.g., CuI, Pd) and multi-step protocols. Catalyst-free three-component reactions using aryl glyoxal, 2-aminobenzothiazole, and aldehydes under mild conditions (e.g., PEG-400 at 70–80°C) resolve this, yielding benzo[d]imidazo[2,1-b]thiazoles in 75–90% yields .
Q. How are toxicity and selectivity optimized for imidazo[2,1-b]thiazole derivatives in anticancer research?
Cytotoxicity profiling against normal cell lines (e.g., NIH 3T3) ensures selectivity. Derivatives with methyl or methoxy substituents show >10-fold selectivity indices (e.g., IC50 > 50 µM in normal cells vs. <5 µM in cancer cells) .
Q. What advanced spectroscopic techniques validate the structural integrity of novel derivatives?
<sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy confirm regiochemistry. For example, C-3 selenylation of benzo[4,5]imidazo[2,1-b]thiazoles is verified via <sup>77</sup>Se NMR shifts (δ: 250–350 ppm) and X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
